benzo[h]quinoline-2-carboxylic acid
Description
Benzo[h]quinoline-2-carboxylic acid is a polycyclic heteroaromatic compound characterized by a fused benzene ring at the h-position of the quinoline scaffold. The quinoline core consists of a benzene ring fused to a pyridine ring, with the carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
65714-32-1 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 and nanostructured titanium dioxide are preferred for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted benzo[h]quinoline derivatives.
Scientific Research Applications
Benzo[h]quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and in the study of enzyme interactions.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[h]quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
Quinoline-2-carboxylic acid derivatives are distinguished by substituents at positions 3, 4, 6, and the nature of fused rings. Key examples include:
Table 1: Structural Comparison of Quinoline-2-Carboxylic Acid Derivatives
- Substituent Effects: 4-Hydroxy Group: Critical for antiviral activity. 4-Hydroxyquinoline-2-carboxylic acid (kynurenic acid) disrupts SARS-CoV-2 spike protein binding to ACE2 receptors . Benzylamino and Oxo Groups: Enhance analgesic properties by modulating opioid receptor interactions . Trifluoromethyl Group: Electron-withdrawing CF₃ at position 6 improves metabolic stability and bioavailability .
Pharmacological Activities
Table 2: Pharmacological Activities and Mechanisms
- Antiviral Activity: Quinoline-2-carboxylic acids with hydroxyl groups (e.g., 4-hydroxy- and 4,6-dihydroxy-) show promise in blocking viral entry by targeting ACE2-RBD interactions .
- Analgesic Activity: 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) and its analogs exhibit efficacy comparable to tramadol in pain models, with reduced side effects .
- Antibacterial Activity : Nadifloxacin’s co-crystal with oxalic acid enhances stability and solubility, improving its antibacterial potency .
Q & A
Basic: What synthetic methods are commonly employed for preparing benzo[h]quinoline-2-carboxylic acid derivatives?
This compound derivatives are typically synthesized via:
- Friedländer condensation : A one-pot reaction between substituted aminobenzaldehydes and ketones, optimized for regioselectivity using acid catalysts (e.g., HCl or H₂SO₄) .
- Microwave-assisted synthesis : Accelerates reaction kinetics for mixed-ligand complexes, reducing reaction times from hours to minutes while improving yields. For example, microwave irradiation enhances coordination with transition metals (e.g., Co(II), Ni(II)) .
- Post-functionalization : Carboxylic acid groups are modified via amide coupling using reagents like HATU or DCC, followed by purification via reverse-phase HPLC .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Space group and lattice parameters : Monoclinic systems (e.g., P21/c) with unit cell dimensions (e.g., a = 9.724 Å, b = 5.937 Å) reveal molecular packing and hydrogen-bonding networks .
- Tautomeric forms : Co-crystallized neutral and zwitterionic species (1:1 ratio) highlight pH-dependent protonation states of the carboxylic acid group .
- Validation : SHELX software refines structural models against experimental data, resolving discrepancies in bond lengths (<0.01 Å) and angles (<1°) .
Basic: What spectroscopic techniques are used to characterize this compound complexes?
- FT-IR : Confirms ligand coordination via shifts in ν(C=O) (1700–1650 cm⁻¹) and ν(N–H) (3300–3100 cm⁻¹) .
- UV-Vis : Electronic transitions (e.g., π→π* at 250–300 nm, d→d transitions in metal complexes) correlate with conjugation and metal-ligand charge transfer .
- Magnetic susceptibility : Determines metal oxidation states (e.g., paramagnetic Co(II) vs. diamagnetic Ni(II)) using Gouy balances .
Advanced: How do thermodynamic parameters influence the solubility and partitioning of this compound?
- Partition coefficients (log P) : Measured in immiscible solvent systems (e.g., chloroform/water) via shake-flask methods. For example, ΔG values (e.g., −12.3 kJ/mol) indicate spontaneous partitioning into organic phases .
- Vant Hoff analysis : Linear plots of ln kp vs. 1/T yield ΔH (endothermic, +15–25 kJ/mol) and ΔS (+50–70 J/mol·K), suggesting entropy-driven solubility in nonpolar solvents .
- Hydrogen bonding : Reduced aqueous solubility at higher temperatures correlates with weakened H-bonding to water molecules .
Advanced: How can isotope labeling resolve mechanistic ambiguities in this compound metabolism?
- Deuterium incorporation : Synthesize deuterated analogs (e.g., ³H/²H isotopes at methoxy or methyl groups) via isotopic exchange or custom precursors. HRMS quantifies isotopic clusters (e.g., [M+H]⁺ peaks) to track metabolic stability .
- Pharmacokinetic studies : Isotope-encoded analogs differentiate between enzymatic hydrolysis (e.g., esterase activity) and oxidative degradation pathways .
Advanced: How do structural modifications enhance the inhibitory activity of this compound against α-glucosidase/α-amylase?
- Carboxyl group positioning : Quinoline-2-carboxylic acid (IC₅₀ = 9.1 µg/mL for α-glucosidase) outperforms 3- and 4-carboxyl analogs due to optimal hydrogen bonding with enzyme active sites .
- Substituent effects : Electron-withdrawing groups (e.g., fluoro at C6) increase acidity (pKa ~3.5), enhancing electrostatic interactions with catalytic residues like Asp307 .
- SAR studies : Methyl or methoxy groups at C4/C6 improve lipophilicity (clogP +1.5), balancing membrane permeability and target affinity .
Advanced: What strategies address contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Polymorphism screening : Recrystallize from solvents (e.g., DMSO/EtOH) to isolate stable polymorphs, validated via PXRD and DSC .
- DFT calculations : Gaussian09 simulations reconcile observed FT-IR frequencies (e.g., 1680 cm⁻¹) with theoretical vibrational modes for zwitterionic forms .
- Multi-method validation : Cross-verify NMR (¹³C chemical shifts) and SC-XRD data to resolve discrepancies in protonation states .
Advanced: How are mixed-ligand metal complexes of this compound designed for catalytic applications?
- Ligand selection : Pair with π-accepting co-ligands (e.g., 2,2'-bipyridine) to stabilize metal centers (e.g., Co(II)) via synergistic σ-donation and π-backbonding .
- Theoretical modeling : HyperChem simulations predict geometry (e.g., octahedral vs. tetrahedral) and redox potentials (E½) for catalytic cycles .
- Catalytic testing : Assess turnover frequencies (TOF) in model reactions (e.g., oxidation of alkanes), correlating with ligand denticity and metal electronic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
